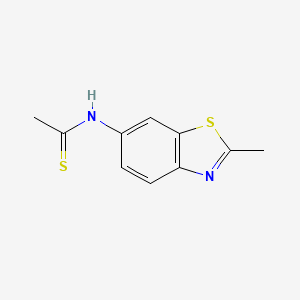(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
Cl[Nb](Cl)(Cl)Cl.C1CCOC1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium(IV) chloride tetrahydrofuran complex, also known as tetrachlorobis(tetrahydrofuran)niobium, is a coordination compound with the chemical formula NbCl4(C4H8O)2. This compound is a significant entry point into niobium(IV) chemistry due to its solubility and reactivity. It is commonly used in various chemical processes and research applications, particularly in the field of metal-organic frameworks (MOFs) and coordination chemistry .
Métodos De Preparación
The synthesis of niobium(IV) chloride tetrahydrofuran complex typically involves the reduction of niobium(V) chloride with aluminum in the presence of tetrahydrofuran. The reaction proceeds as follows :
3NbCl5+Al+3CH3CN→3NbCl4(NCCH3)3+AlCl3
The resultant solid is then treated with tetrahydrofuran to yield the desired complex:
3NbCl4(NCCH3)3+3C4H8O→3NbCl4(THF)2+9MeCN+AlCl3(THF)
Industrial production methods may involve similar reduction processes, ensuring the compound’s purity and stability for various applications .
Análisis De Reacciones Químicas
Niobium(IV) chloride tetrahydrofuran complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to niobium(V) chloride under specific conditions.
Reduction: It can be reduced to niobium(III) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as acetonitrile, to form different coordination complexes
Common reagents used in these reactions include aluminum, acetonitrile, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Niobium(IV) chloride tetrahydrofuran complex has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium compounds and in the study of coordination chemistry.
Biology: The compound’s reactivity and coordination properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Mecanismo De Acción
The mechanism by which niobium(IV) chloride tetrahydrofuran complex exerts its effects involves its ability to coordinate with various ligands and metals. The compound’s niobium center can form multiple bonds with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Niobium(IV) chloride tetrahydrofuran complex can be compared with other similar compounds, such as:
- Niobium(IV) bromide tetrahydrofuran complex
- Niobium(IV) iodide tetrahydrofuran complex
- Vanadium(IV) chloride tetrahydrofuran complex
- Tantalum(IV) chloride tetrahydrofuran complex
These compounds share similar coordination properties but differ in their reactivity and applications. Niobium(IV) chloride tetrahydrofuran complex is unique due to its specific reactivity and stability, making it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C4H8Cl4NbO |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
oxolane;tetrachloroniobium |
InChI |
InChI=1S/C4H8O.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
Clave InChI |
CHDIUXKMPXSYHC-UHFFFAOYSA-J |
SMILES canónico |
C1CCOC1.Cl[Nb](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


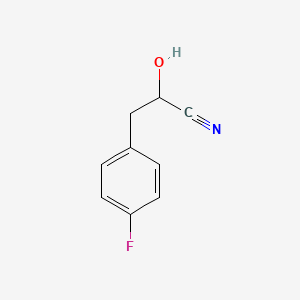
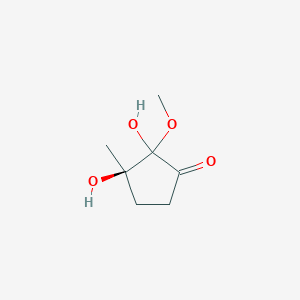
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
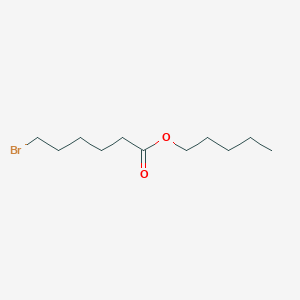
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
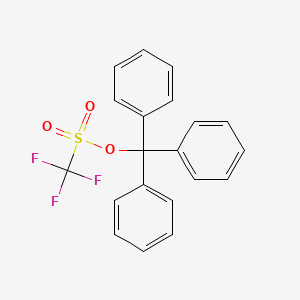

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)

![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)

